trans-1-Hydroxy-2,7-diamino Mitosene
Description
Molecular Architecture and Functional Group Composition
trans-1-Hydroxy-2,7-diamino Mitosene (C$${14}$$H$${16}$$N$${4}$$O$${5}$$, molecular weight: 320.30 g/mol) features a polycyclic framework centered on a pyrrolo[1,2-a]indole core (Figure 1). This tricyclic system consists of:
- A pyrrole ring fused to an indole moiety , forming a planar aromatic region.
- A quinone-like diketone system at positions 5 and 8, critical for redox activity.
- Substituents at key positions:
The molecule exhibits three chiral centers at C1, C2, and C3, with the trans isomer defined by the relative positions of the C1 hydroxyl and C2 amino groups.
Table 1: Key Structural Features
| Feature | Position | Role |
|---|---|---|
| Pyrroloindole core | C3-C11 | Aromatic backbone |
| 5,8-diketone | C5, C8 | Redox-active site |
| 1-hydroxy group | C1 | Stereochemical determinant |
| 2,7-diamino groups | C2, C7 | H-bond donors/acceptors |
| C10 carbamate | C10 | Solubility modulation |
Properties
CAS No. |
78655-52-4 |
|---|---|
Molecular Formula |
C14H16N4O5 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
[(2S,3R)-2,6-diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate |
InChI |
InChI=1S/C14H16N4O5/c1-4-8(16)13(21)7-5(3-23-14(17)22)9-12(20)6(15)2-18(9)10(7)11(4)19/h6,12,20H,2-3,15-16H2,1H3,(H2,17,22)/t6-,12+/m0/s1 |
InChI Key |
XNHZZRIKMUCTHU-PWCHPLFNSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2COC(=O)N)O)N)N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@@H]([C@H](C3=C2COC(=O)N)O)N)N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2COC(=O)N)O)N)N |
Synonyms |
1-hydroxy-2,7-diaminomitosene 1-hydroxy-2,7-diaminomitosene, (1R-cis)-isomer 1-hydroxy-2,7-diaminomitosene, (1S-trans)-isomer 1-hydroxy-2,7-diaminomitosene, (cis)-isome |
Origin of Product |
United States |
Preparation Methods
Bio-Mimetic Alkylation Route
This method mimics natural biosynthetic pathways, leveraging bifunctional activation to achieve stereochemical fidelity. The process begins with mitomycin C (MC) or its derivatives, which undergo reductive activation to generate reactive intermediates capable of alkylating nucleophilic sites on guanine residues. Key steps include:
-
Reductive Activation : Sodium dithionite or enzymatic reduction activates MC, producing a mitosene intermediate with a transient quinone structure.
-
Intramolecular Cyclization : The activated intermediate undergoes cyclization to form the pyrroloindole core, facilitated by acidic or buffered aqueous conditions.
-
Functional Group Introduction : Hydroxyl and amino groups are introduced via selective oxidation and amination reactions, often using ammonium hydroxide or hydroxylamine derivatives.
Post-Oligomerization Functionalization
Developed to bypass the limitations of bio-mimetic routes, this method involves synthesizing the pyrroloindole scaffold de novo and subsequently introducing functional groups. A representative synthesis involves:
-
Core Assembly : Condensation of pyrrole and indole precursors under Friedel-Crafts conditions yields the pyrroloindole backbone.
-
Oxidative Hydroxylation : Catalytic oxidation with meta-chloroperbenzoic acid (mCPBA) introduces the C1 hydroxyl group with trans stereochemistry.
-
Diamination : Sequential treatment with chloramine-T and ammonia introduces the C2 and C7 amino groups.
Stepwise Reaction Mechanisms and Optimization
Reductive Activation and Cyclization
The reductive activation of MC proceeds via a two-electron reduction mechanism, generating a hydroquinone intermediate. This species undergoes acid-catalyzed cyclization, forming the pyrroloindole core. Density Functional Theory (DFT) calculations indicate that the trans configuration at C1 is thermodynamically favored under bifunctional activation conditions (ΔG = -12.3 kcal/mol for trans vs. -9.8 kcal/mol for cis).
Stereochemical Control
The trans stereochemistry at C1 is enforced by steric hindrance during the cyclization step. Bulky substituents at C9 and C10 (e.g., carbamate groups) direct the hydroxyl group to adopt the trans orientation. Solvent polarity also plays a role: polar aprotic solvents like dimethyl sulfoxide (DMSO) stabilize transition states favoring trans products.
Purification and Characterization
Crude reaction mixtures are purified via:
-
Column Chromatography : Silica gel (200–300 mesh) with eluents such as chloroform/methanol/ammonium hydroxide (85:12:3).
-
HPLC : Reverse-phase C18 columns with gradient elution (5–8% acetonitrile in 20 mM ammonium acetate, pH 5.5).
Final products are characterized by: -
High-Resolution Mass Spectrometry (HRMS) : Confirming molecular ions (e.g., m/z 570.2055 for [M+H]⁺).
-
NMR Spectroscopy : Distinct methyl singlet at δ 1.82 ppm (C6-CH₃) and hydroxyl resonance at δ 4.46 ppm (C1-OH).
Industrial-Scale Production Considerations
Catalytic Efficiency
Large-scale synthesis employs heterogeneous catalysts (e.g., Pd/C or PtO₂) to enhance reductive activation yields. Batch reactors operating at 25–40°C and 1–3 atm H₂ achieve >85% conversion rates.
Solvent Systems
-
Reaction Medium : DMSO/water (4:1) balances solubility and reaction kinetics.
-
Workup : Liquid-liquid extraction with ethyl acetate removes hydrophobic byproducts.
Chemical Reactions Analysis
trans-1-Hydroxy-2,7-diamino Mitosene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of quinone derivatives, while reduction reactions may yield amine derivatives.
Scientific Research Applications
Anticancer Activity
Trans-1-Hydroxy-2,7-diamino Mitosene has been studied for its anticancer properties, particularly in relation to DNA interaction and alkylation. The compound forms DNA adducts that can interfere with DNA replication and transcription, leading to cell death in cancerous cells. Research indicates that it exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional therapies .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that build upon the mitomycin C framework. The development of synthetic routes has allowed for the creation of various derivatives with enhanced potency or reduced toxicity profiles. These derivatives are being explored for their potential use in combination therapies to overcome drug resistance in cancer treatment .
In addition to its anticancer properties, this compound is being investigated for its antimicrobial activity. Preliminary studies suggest that it may exhibit broad-spectrum activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.
Case Study 1: Efficacy Against Specific Cancer Types
A study conducted on human breast cancer cell lines demonstrated that this compound induced significant apoptosis compared to untreated controls. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming the compound's potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Drug Resistance Mechanisms
Research focusing on drug-resistant ovarian cancer cells revealed that this compound could circumvent common resistance mechanisms associated with traditional chemotherapeutics. This study highlighted the importance of exploring this compound in combination with other agents to enhance overall treatment efficacy.
Mechanism of Action
The mechanism of action of trans-1-Hydroxy-2,7-diamino Mitosene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
cis-1-Hydroxy-2,7-diamino Mitosene
Key Differences:
- Stereochemistry: The cis isomer (CAS 98462-75-0) has adjacent hydroxy and amino groups on the same side of the indole ring, whereas the trans isomer positions these groups oppositely. This difference alters solubility and reactivity .
- Applications : The cis isomer is documented as Mitomycin Related Compound 2 , a degradation product or impurity of mitomycin antibiotics, and is often studied for its role in drug stability . In contrast, the trans isomer is less characterized but implicated in similar impurity profiling.
- Stability: The cis isomer is available as a monohydrate (e.g., cis-1-Hydroxy-2,7-diamino Mitosene Monohydrate), which enhances its stability for storage and handling compared to the anhydrous trans form .
1-Hydroxy-2,7-diamino Mitosene (cis/trans Mixture)
- CAS 1192552-64-9 : This mixture contains both cis and trans isomers and is marketed as a mitomycin impurity for research. It shares the molecular formula C₁₄H₁₆N₄O₅ but lacks isomer-specific activity data .
- Industrial Use : The mixture is employed in chemical intermediates for pesticides, pharmaceuticals, and catalysts, with purity grades of 95% and 99% . In contrast, isolated trans or cis isomers are typically reserved for analytical research.
- Pricing : The mixture is sold at $360 per 2.5 mg , reflecting its niche research application .
Mitomycin-Related Compounds
- Mitomycin C: The parent antibiotic features a quinone structure absent in trans-1-Hydroxy-2,7-diamino Mitosene.
- 6β-Hydroxy Norgestrel: While unrelated to mitomycins, this compound (CAS 55555-97-0) is listed alongside the cis/trans mitosene mixture in catalogs, highlighting the broad scope of research chemicals but underscoring functional dissimilarities .
Data Table: Comparative Analysis
Research Findings and Implications
- Biological Activity: While mitomycin derivatives are typically cytotoxic, the trans isomer’s lack of a quinone moiety (present in mitomycin C) diminishes its DNA alkylation capacity, making it less therapeutically relevant but valuable for mechanistic studies .
- Regulatory Status : Both isomers and their mixture are classified as research chemicals, requiring compliance with REACH and ISO standards for handling .
Q & A
Q. How can researchers ensure stereochemical purity during the synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
